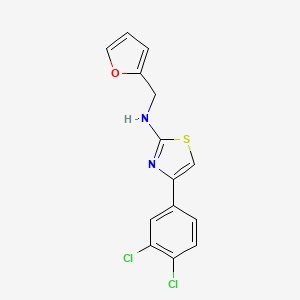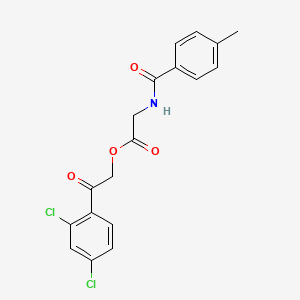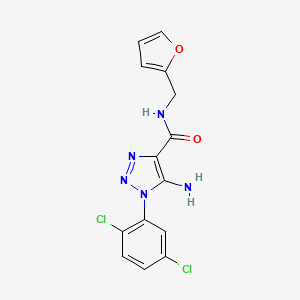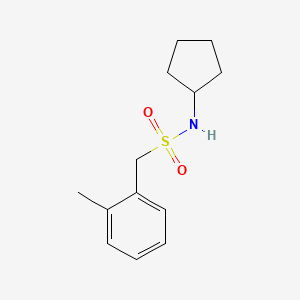
N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide
Descripción general
Descripción
N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research and development.
Mecanismo De Acción
N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide acts as a selective antagonist of the glycine site on the NMDA receptor, which enhances the inhibitory effects of glycine on the receptor. This leads to a reduction in the activity of the receptor, which has been shown to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including improving synaptic plasticity, reducing oxidative stress, and modulating the activity of various neurotransmitter systems. These effects have been shown to improve cognitive function and reduce the symptoms of neurological disorders in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide in lab experiments is that it has a unique mechanism of action that makes it a promising candidate for further research and development. However, one limitation is that its efficacy in humans has not yet been fully established, and more research is needed to determine its safety and effectiveness.
Direcciones Futuras
There are a number of future directions for research on N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide, including exploring its potential use in treating other neurological disorders, such as depression and anxiety. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy in humans. Finally, more research is needed to identify potential drug interactions and side effects associated with this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been found to have a unique mechanism of action that involves modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
N-cyclohexyl-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c20-15(18-12-6-2-1-3-7-12)10-11-19-16(21)13-8-4-5-9-14(13)17(19)22/h12-14H,1-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLQUXXKAQBKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3CCCCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-benzyl-1-piperazinyl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4671900.png)
![3-(1,3-benzodioxol-5-yl)-N-ethyl-6-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4671908.png)
![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-chlorobenzamide](/img/structure/B4671925.png)

![1-(2,5-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4671939.png)
![methyl 1-{4-[(ethylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4671940.png)
![3-(difluoromethyl)-6-(1-methyl-4-nitro-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4671944.png)


![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4671974.png)
![methyl 2-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4671978.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4671982.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B4671985.png)

